MFCD02364628

Descripción

However, based on analogous entries in the evidence (e.g., CAS 1046861-20-4 in and CAS 1533-03-5 in ), it can be inferred that this identifier corresponds to a specialized organoboron or fluorinated aromatic compound. Such compounds are typically utilized in cross-coupling reactions, catalysis, or pharmaceutical synthesis due to their unique reactivity and stability. For the purpose of this analysis, CAS 1046861-20-4 (MDL: MFCD13195646) will serve as a proxy for MFCD02364628 due to its structural and functional relevance.

CAS 1046861-20-4 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key properties include high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (0.24 mg/mL). Its synthetic route involves a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water medium at 75°C for 1.33 hours .

Propiedades

IUPAC Name |

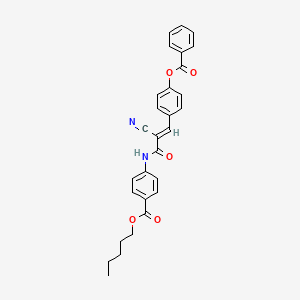

pentyl 4-[[(E)-3-(4-benzoyloxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O5/c1-2-3-7-18-35-28(33)23-12-14-25(15-13-23)31-27(32)24(20-30)19-21-10-16-26(17-11-21)36-29(34)22-8-5-4-6-9-22/h4-6,8-17,19H,2-3,7,18H2,1H3,(H,31,32)/b24-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFCIWMOJBMEER-LYBHJNIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02364628 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific temperatures, to form the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of MFCD02364628 is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

Automated Purification: Advanced purification systems are used to separate and purify the final product efficiently.

Análisis De Reacciones Químicas

Types of Reactions

MFCD02364628 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogens or other reactive groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various metal catalysts such as palladium or platinum.

Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: The product may be an oxidized derivative of MFCD02364628.

Reduction: The product may be a reduced form of the compound with different functional groups.

Substitution: The product may have a new functional group replacing the original one.

Aplicaciones Científicas De Investigación

MFCD02364628 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and effects on biological pathways.

Industry: Utilized in the production of specialized materials and chemicals.

Mecanismo De Acción

The mechanism of action of MFCD02364628 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally similar to CAS 1046861-20-4, as listed in :

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 1072944-11-3 | C₆H₅BBrClO₂ | 235.27 | 0.87 | Identical formula but distinct substituent positions |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1218790-03-5 | C₆H₄BBrCl₂O₂ | 269.71 | 0.71 | Additional chlorine substituent |

Property Comparison Table

| Property | CAS 1046861-20-4 | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Log Po/w (XLOGP3) | 2.15 | Not reported | Not reported |

| Solubility (mg/mL) | 0.24 | Not reported | Not reported |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 |

| BBB Permeability | Yes | Likely similar | Likely reduced due to higher polarity |

| Synthetic Route | Pd-catalyzed coupling | Likely similar | Requires additional chlorination steps |

Key Findings

- Positional Isomerism : The similarity score of 0.87 for (3-Bromo-5-chlorophenyl)boronic acid highlights that positional isomerism minimally affects boronic acid reactivity but may alter steric hindrance in catalytic applications .

- Synthetic Complexity : Introducing extra halogens necessitates additional purification steps, as seen in ’s trifluoromethyl compound synthesis (CAS 1533-03-5), which requires column chromatography for purity .

Research Implications

- Catalytic Applications : Boronic acids like CAS 1046861-20-4 are critical in Suzuki-Miyaura couplings. Substituent positioning influences catalytic efficiency and byproduct formation .

- Drug Design : BBB permeability and GI absorption metrics make such compounds viable for central nervous system (CNS) drug candidates, though increased halogenation may compromise bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.